

Amabiloside: A Comprehensive Technical Overview of its Natural Source, Discovery, and Characterization

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Compound of Interest		
Compound Name:	Amabiloside	
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Abstract

Amabiloside, a naturally occurring benzenoid glycoside, was first isolated from the bulbs of Crinum amabile. Initially known only as a synthetic compound, its discovery in a natural source opened avenues for further investigation into its biosynthesis and potential biological activities. This technical guide provides an in-depth overview of the discovery, natural sourcing, and detailed chemical characterization of amabiloside. It includes a comprehensive summary of its spectroscopic data, a detailed experimental protocol for its isolation and purification, and a discussion of its known biological activities.

Introduction

Amabiloside (3-hydroxy-4-O-β-D-glucopyranosyl-benzaldehyde) is a glycosidic derivative of 3,4-dihydroxybenzaldehyde. Its discovery as a natural product was a significant finding, as it was previously only accessible through chemical synthesis. The primary and thus far only documented natural source of **amabiloside** is the plant Crinum amabile Donn, a member of the Amaryllidaceae family. This family of plants is well-known for producing a wide array of biologically active alkaloids and other secondary metabolites. The identification of **amabiloside** in Crinum amabile highlights the chemical diversity of this genus beyond its well-documented alkaloid content.



Discovery and Natural Source

Amabiloside was first reported as a new natural product in 1993 by Likhitwitayawuid, Ruangrungsi, and Cordell.[1] It was isolated from the bulbs of Crinum amabile, a plant species native to Southeast Asia. Prior to this discovery, the compound was known to exist only as a synthetic substance.[1] The isolation of amabiloside from a natural source provided the first evidence of its biosynthesis in the plant kingdom.

Physicochemical Properties

The fundamental physicochemical properties of **amabiloside** are summarized in the table below.

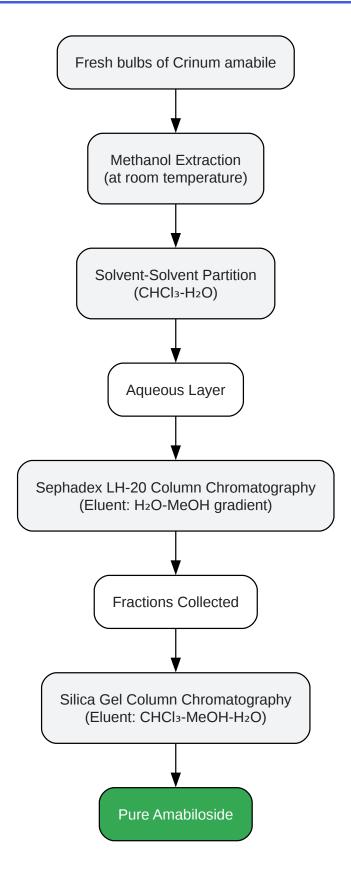
Property	Value	Reference
Chemical Name	3-hydroxy-4-O-β-D- glucopyranosyl-benzaldehyde	[1]
Molecular Formula	C13H16O8	[1]
Molecular Weight	300.26 g/mol	[1]
Appearance	Amorphous powder	[1]
Optical Rotation	[α]D -84.6° (c 0.13, MeOH)	[1]

Experimental Protocols Isolation and Purification of Amabiloside from Crinum amabile

The following protocol is based on the methodology described in the initial discovery of amabiloside.[1]

Diagram of the **Amabiloside** Isolation Workflow:





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Caption: Workflow for the isolation of **amabiloside**.



Methodology:

- Plant Material: Fresh bulbs of Crinum amabile were used as the starting material.
- Extraction: The plant material was macerated with methanol (MeOH) at room temperature. The resulting extract was then concentrated under reduced pressure.
- Solvent Partitioning: The concentrated methanolic extract was partitioned between chloroform (CHCl₃) and water (H₂O). The aqueous layer, containing the more polar compounds including glycosides, was collected.
- Sephadex LH-20 Chromatography: The aqueous layer was subjected to column chromatography on a Sephadex LH-20 column. Elution was performed with a watermethanol gradient, starting with 100% water and gradually increasing the methanol concentration.
- Silica Gel Chromatography: Fractions containing amabiloside, as identified by thin-layer chromatography (TLC), were pooled and further purified by silica gel column chromatography. A solvent system of chloroform-methanol-water was used as the eluent to yield pure amabiloside.

Structural Elucidation

The structure of **amabiloside** was determined through extensive spectroscopic analysis, including UV, IR, Mass Spectrometry, and a suite of 1D and 2D Nuclear Magnetic Resonance (NMR) experiments.[1]

Spectroscopic Data

Spectroscopic Method	Key Observations/Data	Reference
UV (MeOH) λmax (log ε)	210 (4.25), 232 (4.12), 278 (3.85), 310 (3.78) nm	[1]
IR (KBr) νmax	3400 (br, OH), 1680 (C=O), 1590, 1520 cm ⁻¹	[1]
Mass Spectrometry (FAB-MS)	m/z 301 [M+H]+, 323 [M+Na]+	[1]



¹H NMR Spectroscopic Data

The ¹H NMR spectrum of **amabiloside** was recorded in deuterated methanol (CD₃OD). The chemical shifts (δ) are reported in parts per million (ppm) relative to the solvent peak, and coupling constants (J) are in Hertz (Hz).

Proton Assignment	Chemical Shift (δ)	Multiplicity	Coupling Constant (J, Hz)	Reference
H-2	7.45	d	2.0	[1]
H-5	7.25	d	8.5	[1]
H-6	7.52	dd	8.5, 2.0	[1]
СНО	9.80	S	-	[1]
H-1'	4.95	d	7.5	[1]
H-2'	3.55	m	-	[1]
H-3'	3.50	m	-	[1]
H-4'	3.45	m	-	[1]
H-5'	3.40	m	-	[1]
H-6'a	3.90	dd	12.0, 2.0	[1]
H-6'b	3.75	dd	12.0, 5.5	[1]

¹³C NMR Spectroscopic Data

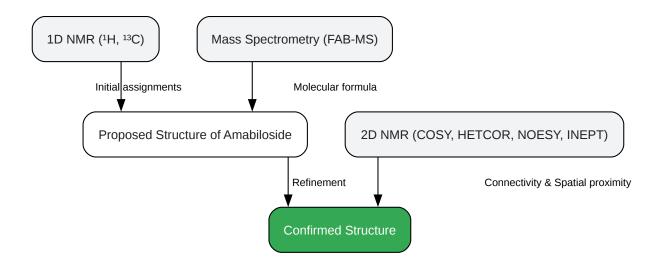
The ¹³C NMR spectrum of **amabiloside** was also recorded in CD₃OD.



Carbon Assignment	Chemical Shift (δ)	Reference
C-1	131.5	[1]
C-2	116.8	[1]
C-3	147.2	[1]
C-4	152.0	[1]
C-5	117.5	[1]
C-6	126.0	[1]
СНО	192.5	[1]
C-1'	102.8	[1]
C-2'	74.8	[1]
C-3'	78.0	[1]
C-4'	71.5	[1]
C-5'	77.8	[1]
C-6'	62.5	[1]

Diagram of Structural Elucidation Logic:





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References

- 1. tandfonline.com [tandfonline.com]
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